11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol
Overview
Description
11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol is a complex polycyclic compound characterized by its unique cage-like structure. This compound belongs to the class of pentacycloundecanes, which are known for their rigidity and stability. The presence of a methoxy group and a phenyl group adds to its chemical diversity, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol involves multiple steps, often starting from simpler polycyclic precursors. One common method involves the functionalization of pentacycloundecane derivatives. For instance, the use of sulphated zirconia as a catalyst in protection-deprotection reactions and Mg/Al hydrotalcite in cyanosilylation reactions under microwave-assisted conditions has been reported . These methods improve yields and reduce reaction times compared to classical thermal conditions.
Chemical Reactions Analysis
11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of polycyclic structures.
Biology: Its unique structure makes it a potential candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s stability and rigidity make it useful in materials science for developing new polymers and composites.
Mechanism of Action
The mechanism of action of 11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites, influencing molecular pathways. The exact pathways and targets depend on the specific application and the nature of the interactions involved.
Comparison with Similar Compounds
Similar compounds to 11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol include:
- 5-methyl-2-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
- 5-methyl-2-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-one-11-ol
- 5-methyl-2-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol
These compounds differ mainly in the oxidation state at specific carbon atoms and the presence of different functional groups . The unique combination of methoxy and phenyl groups in this compound sets it apart, providing distinct chemical properties and reactivity.
Properties
IUPAC Name |
11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-20-17-13-9-7-10-12-11(9)14(17)16(12)18(19,15(10)13)8-5-3-2-4-6-8/h2-6,9-17,19H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKXUVTTFWCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C3CC4C2C(C5C4C3C51)(C6=CC=CC=C6)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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